molecular formula C24H24 B1215471 1,3,5-Triphenylcyclohexane CAS No. 28336-57-4

1,3,5-Triphenylcyclohexane

Cat. No. B1215471
CAS RN: 28336-57-4
M. Wt: 312.4 g/mol
InChI Key: YVPJVAWPIRGOJN-UHFFFAOYSA-N
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Description

1,3,5-Triphenylcyclohexane is a chemical compound with the molecular formula C24H24 . It is also known by other names such as 1,1’,1’'-(1,3,5-Cyclohexanetriyl)tribenzene .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triphenylcyclohexane consists of a cyclohexane ring with three phenyl (C6H5) groups attached to it . The average mass of the molecule is 312.447 Da .


Physical And Chemical Properties Analysis

1,3,5-Triphenylcyclohexane has a predicted density of 1.044±0.06 g/cm3 and a predicted boiling point of 460.6±45.0 °C .

Scientific Research Applications

Structural Studies

1,3,5-Triphenylcyclohexane derivatives have been a subject of structural studies. In a study by Minyaev et al. (2015), the structural analysis of 1,3,5-triphenylcyclohexan-1-ol derivatives was conducted, revealing their formation as by-products in specific synthesis processes. These compounds exhibited chair conformations in their cyclohexane rings, a common characteristic in cyclohexane derivatives (Minyaev et al., 2015).

Spectral Properties

Rivett et al. (1979) focused on the spectral properties of monosubstituted 1,3,5-triphenyl-2-pyrazolines, synthesized from 1,3,5-triphenylcyclohexane. These compounds exhibited varying absorption and fluorescence properties based on different substituents, highlighting the potential of 1,3,5-triphenylcyclohexane derivatives in fluorescence studies (Rivett et al., 1979).

Fluorescence Studies

Hirayama (1965) investigated the fluorescence spectra of diphenyl and triphenyl alkanes, including 1,3,5-triphenylpentane. These compounds displayed unique fluorescence characteristics, such as long-wavelength bands, attributed to excimer emissions formed intramolecularly. This study underlines the significance of 1,3,5-triphenylcyclohexane in understanding molecular fluorescence and excimer formation (Hirayama, 1965).

Ligand Complexation Behavior

Mayer et al. (1993) synthesized a new tripodal phosphane ligand involving a modified 1,3,5-triphenylcyclohexane derivative. The study examined its complexation behavior with metals, demonstrating the utility of these compounds in creating novel ligands for metal complexes. The research contributes to the field of coordination chemistry and metal-ligand interaction studies (Mayer et al., 1993).

Synthesis of Other Organic Compounds

Research by Pavel' et al. (1979) involved using 1,3,5-triphenylcyclohexane derivatives in the synthesis of substituted tetrahydropyridines. This illustrates the role of 1,3,5-triphenylcyclohexane in synthetic organic chemistry as a precursor or intermediate in synthesizing various organic compounds (Pavel' et al., 1979).

Chemical Engineering Applications

An experimental study by Ray and Carr (1995) used 1,3,5-trimethylcyclohexane, a related compound, in a simulated moving-bed chromatographic reactor. This research highlights the potential applications of cyclohexane derivatives in chemical engineering and process optimization (Ray & Carr, 1995).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If it gets in the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, the mouth should be rinsed, but vomiting should not be induced without medical advice . Personal protective equipment should be used as required .

properties

IUPAC Name

(3,5-diphenylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJVAWPIRGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182572
Record name 1,3,5-Triphenylcyclohexane, cis,trans-
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triphenylcyclohexane

CAS RN

17342-60-8, 28336-57-4, 234079-32-4
Record name 1,3,5-Triphenylcyclohexane
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Record name 1,3,5-Triphenylcyclohexane
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Record name 1,3,5-Triphenylcyclohexane, cis,trans-
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Record name 1,3,5-Triphenylcyclohexane, cis,cis-
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Record name 1,3,5-Triphenylcyclohexane, cis,trans-
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Record name 1,3,5-triphenylcyclohexane
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Record name 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,TRANS-
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Record name 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,CIS-
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Record name 1,3,5-Triphenylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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